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molecular formula C11H13NO2 B8553116 Phenyl pyrrolidine-2-carboxylate

Phenyl pyrrolidine-2-carboxylate

Cat. No. B8553116
M. Wt: 191.23 g/mol
InChI Key: QBVBNTIODVFFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09393306B2

Procedure details

The compound 30 was prepared according to the method described for compound 23 employing TFA (6 mL) and compound 28 (550 mg, 1.72 mmol) to give white solid compound. The compound was used without further purification after solvent removal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
compound 28
Quantity
550 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCCC1C(OC1C=CC=CC=1)=O.C(O)(C(F)(F)F)=O.[O:22]([CH2:29][CH2:30][CH2:31][N:32]1[CH2:37][CH2:36][N:35](C(OC(C)(C)C)=O)[CH2:34][CH2:33]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>>[O:22]([CH2:29][CH2:30][CH2:31][N:32]1[CH2:33][CH2:34][NH:35][CH2:36][CH2:37]1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(CCC1)C(=O)OC1=CC=CC=C1
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
compound 28
Quantity
550 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCN1CCN(CC1)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give white solid compound
CUSTOM
Type
CUSTOM
Details
The compound was used without further purification
CUSTOM
Type
CUSTOM
Details
after solvent removal

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCN1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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